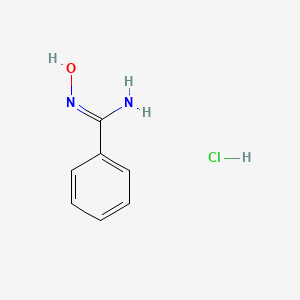![molecular formula C21H20O7 B2717915 Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate CAS No. 858764-10-0](/img/structure/B2717915.png)
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate”, a related compound, “methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate”, has been synthesized from anthranilic acid using two green chemistry approaches: utilization of the DES and microwave-induced synthesis .Physical And Chemical Properties Analysis
“Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate” is a light yellow to yellow to brown liquid .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in the domain of organic synthesis has explored the intramolecular cyclization of epoxy alcohols to form oxetanes, highlighting the reactivity of similar compounds under specific conditions (Murai, Akio, Ono, Mitsunori, & Masamune, Tadashi, 1977). Similarly, studies on the preparation of methyl esters using dimethoxypropane emphasize the utility of such compounds in esterification reactions (N. Radin, A. Hajra, & Y. Akahori, 1960).
Catalysis and Materials Science
Applications in catalysis are evident in research focusing on the transesterification of β-ketoesters using zinc(II) oxide, where compounds structurally related to the query show promising results in yielding high-efficiency reactions (À. Pericas, A. Shafir, & A. Vallribera, 2008). Moreover, the study of molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives for optoelectronic properties showcases the broader applications in materials science, indicating the versatility of such molecular structures (Changsheng Wang, L. Pålsson, A. Batsanov, & M. Bryce, 2006).
Advanced Organic Materials and Photochemistry
Innovations in the synthesis of organic sensitizers for solar cell applications exemplify the integration of such compounds in creating efficient energy conversion materials. These studies reveal the potential of carefully engineered molecular structures to enhance photovoltaic performance (Sanghoon Kim, Jae Kwan Lee, S. Kang, J. Ko, J. Yum, S. Fantacci, F. De Angelis, D. Di Censo, Md. K. Nazeeruddin, & M. Grätzel, 2006).
Chemical Structure and Activity
The determination of crystal structures and assessment of biological activity of compounds structurally related to the query chemical highlight the importance of understanding molecular geometry in predicting reactivity and potential applications (Nancy H. Naguib, Z. Heiba, K. El‐Sayed, & I. Farag, 2009). This research underscores the interplay between structure and function, which is crucial in the design of functional materials and active pharmaceutical ingredients.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate”, the safety information includes hazard statements such as H302, H315, H319, H332, H335, and precautionary statements such as P261, P280, P305, P351, P338 .
properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-12(21(23)26-4)28-14-6-7-15-18(10-14)27-11-16(20(15)22)13-5-8-17(24-2)19(9-13)25-3/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWKFKBQESJCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

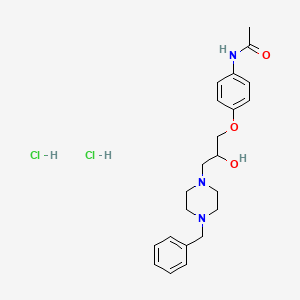
![Methyl 2-aminospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2717833.png)
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
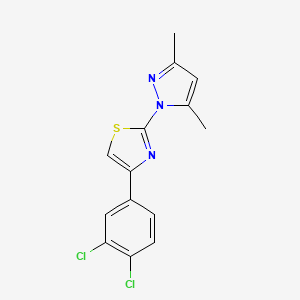


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)
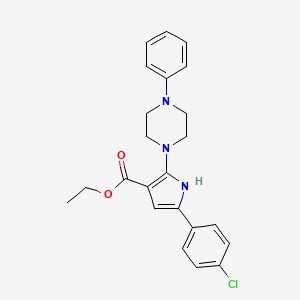
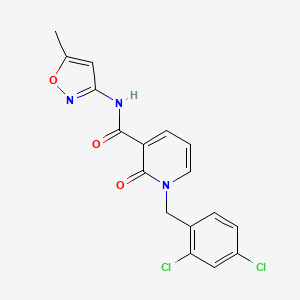
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)
![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
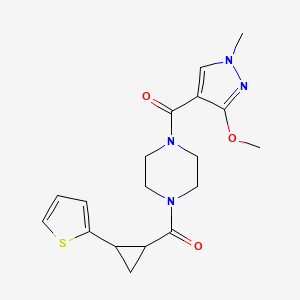
![Methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2717852.png)
